Pyrithiobac

Vue d'ensemble

Description

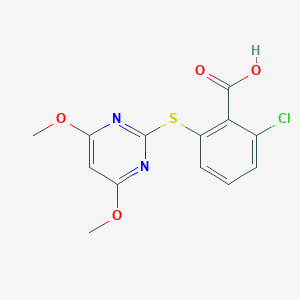

Pyrithiobac, also known as sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, is a post-emergence herbicide primarily used for controlling broad-leaved weeds in cotton and other crops. It is known for its high aqueous solubility and semi-volatility, making it highly mobile and capable of leaching into groundwater. This compound is moderately persistent in soil systems but tends to be non-persistent in aquatic systems. It has low mammalian toxicity but may bioaccumulate .

Applications De Recherche Scientifique

Pyrithiobac has several scientific research applications, including:

Agriculture: this compound is widely used as a herbicide in cotton cultivation to control broad-leaved weeds such as nightshade, pigweeds, and common purslane

Environmental Studies: Research on this compound’s environmental impact, including its mobility, persistence, and potential to leach into groundwater.

Toxicology: Studies on the toxicity of this compound to mammals and its potential for bioaccumulation.

Phytotoxicity: Research on the effects of this compound on non-target plants and its interactions with other agrochemicals.

Mécanisme D'action

Target of Action

Pyrithiobac primarily targets the enzyme Acetolactate Synthase (ALS) . ALS plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

This compound is a post-emergence herbicide that inhibits the activity of ALS . By inhibiting ALS, this compound prevents the synthesis of essential amino acids, leading to the cessation of cell division . This inhibition disrupts protein synthesis and plant growth, eventually leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . ALS is the first enzyme in this pathway, and its inhibition by this compound disrupts the entire process. The lack of these essential amino acids halts protein synthesis, leading to the cessation of cell division and plant growth .

Pharmacokinetics

This compound has a high aqueous solubility and is semi-volatile . These properties make it very mobile and give it a high potential to leach into groundwater . It is generally moderately persistent in soil systems but tends to be non-persistent in aquatic systems . These characteristics influence the compound’s bioavailability in the environment.

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting the synthesis of essential amino acids and proteins, this compound disrupts cell division and plant growth . This leads to tissue death and, ultimately, the death of the plant .

Action Environment

The effectiveness of this compound can be influenced by environmental factors. For instance, its high aqueous solubility and semi-volatile nature can lead to leaching into groundwater, affecting its availability in the soil . Moreover, it is moderately persistent in soil systems but tends to be non-persistent in aquatic systems, which can influence its long-term efficacy . Additionally, certain environmental conditions, such as temperature and rainfall, can affect the uptake and effectiveness of this compound .

Analyse Biochimique

Biochemical Properties

By inhibiting this enzyme, pyrithiobac disrupts protein synthesis and plant growth, leading to the death of the weed .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the normal metabolic processes. The inhibition of the ALS enzyme leads to a deficiency in the essential branched-chain amino acids, which in turn affects protein synthesis and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the ALS enzyme, thereby inhibiting its activity . This inhibition prevents the synthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth. The disruption in protein synthesis eventually leads to the death of the plant cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally moderately persistent in soil systems but tends to be non-persistent in aquatic systems . It has a high aqueous solubility and is semi-volatile . Over time, it may degrade or be leached from the soil .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of branched-chain amino acids. It acts by inhibiting the ALS enzyme, which is crucial in this pathway . The inhibition of this enzyme disrupts the normal metabolic flux, leading to a deficiency in these essential amino acids .

Transport and Distribution

This compound is highly mobile in the environment due to its high aqueous solubility and semi-volatile nature . It can be transported and distributed within various environmental compartments, including soil and water . In soil, it has a high potential to leach to groundwater .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mode of action, it can be inferred that it likely interacts with the ALS enzyme, which is located in the chloroplasts of plant cells

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrithiobac is synthesized through a series of chemical reactions involving the formation of the pyrimidinylthio group and its subsequent attachment to the benzoate structure. The synthesis typically involves the following steps:

Formation of the Pyrimidinylthio Group: This involves the reaction of 4,6-dimethoxypyrimidine with a suitable thiolating agent to form the pyrimidinylthio intermediate.

Attachment to Benzoate: The pyrimidinylthio intermediate is then reacted with 2-chloro-6-benzoic acid under specific conditions to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Reflux in Acidic Conditions: this compound residues are efficiently extracted from soil by reflux in 20% 1 N sulfuric acid/80% acetone.

Reflux in Basic Conditions: Reflux in 1 N sodium hydroxide is also used for extraction.

Analyse Des Réactions Chimiques

Types of Reactions: Pyrithiobac undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different chemical and physical properties .

Comparaison Avec Des Composés Similaires

Pyrithiobac is unique among herbicides due to its specific mode of action and chemical structure. Similar compounds include:

Imazapyr: Another AHAS inhibitor used as a herbicide.

Imazethapyr: Similar to imazapyr, it inhibits AHAS and is used for weed control.

Chlorimuron-ethyl: An AHAS inhibitor used in soybean cultivation.

Uniqueness: this compound’s high aqueous solubility and semi-volatility make it highly mobile, allowing it to effectively control a wide range of broad-leaved weeds. Its moderate persistence in soil and low mammalian toxicity further distinguish it from other herbicides .

Propriétés

IUPAC Name |

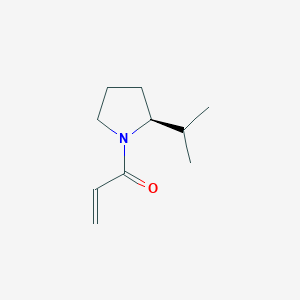

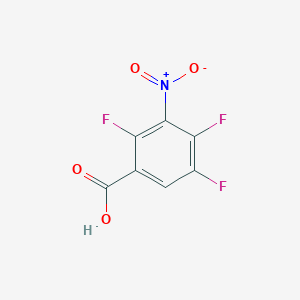

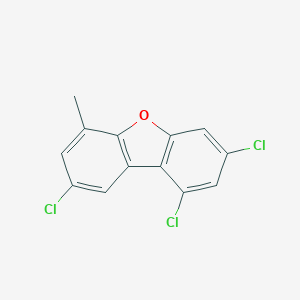

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGVVEOAVNHRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037703 | |

| Record name | Pyrithiobac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123342-93-8 | |

| Record name | Pyrithiobac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123342938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithiobac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIOBAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3327Q8RB9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of pyrithiobac?

A1: this compound is an acetolactate synthase (ALS) inhibitor. [, , , , , ] ALS is a key enzyme involved in the biosynthesis of essential amino acids (valine, leucine, and isoleucine) in plants. [, , , , , ] By inhibiting ALS, this compound disrupts amino acid production, ultimately leading to plant death. [, , , , , ]

Q2: How does temperature affect this compound efficacy?

A3: Research suggests that this compound efficacy can be influenced by temperature. [, ] Cooler temperatures during or shortly after application may increase the potential for injury to cotton and potentially reduce weed control. [, ] The "thermal application range" (TAR) for this compound has been proposed to define optimal temperatures for effective weed control and minimal crop injury. []

Q3: Can soil moisture influence this compound activity?

A4: Yes, soil moisture can affect this compound activity. [] Studies show that velvetleaf, a common cotton weed, is less susceptible to this compound in drier soils. [] This may be attributed to reduced absorption and translocation of the herbicide under dry conditions. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H13ClN2O4S. Its molecular weight is 340.78 g/mol. [, ]

Q5: Can this compound be mixed with other herbicides?

A6: this compound can be tank-mixed with certain herbicides for broader weed control, but antagonistic interactions may occur with some combinations. [, , , , , , ] For example, mixing this compound with some graminicides may reduce grass control, [, ] while adding MSMA to this compound can improve control of certain weeds like sicklepod. [, ]

Q6: Is there a risk of this compound interacting with insecticides?

A7: Studies have investigated the potential for interactions between this compound and various insecticides applied to cotton. [, , ] While some minor interactions have been observed, most research indicates that this compound does not significantly affect insecticide efficacy or cotton response when co-applied with common insecticides. [, , ]

Q7: Are there weeds resistant to this compound?

A9: Yes, cases of this compound resistance in weeds have been documented. [, , ] Palmer amaranth, a particularly troublesome weed in cotton, has developed resistance to both this compound and glyphosate. [, , ] This resistance is often linked to target-site mutations in the ALS gene, leading to reduced herbicide binding and efficacy. [, ]

Q8: Does this compound resistance confer cross-resistance to other herbicides?

A10: Resistance to this compound can lead to cross-resistance to other ALS-inhibiting herbicides from different chemical classes. [] This is because mutations in the ALS gene can reduce binding affinity for a range of ALS inhibitors, even those with distinct chemical structures. []

Q9: What analytical methods are used to quantify this compound?

A11: Several analytical methods have been developed for the detection and quantification of this compound, including gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA). [] ELISA offers a sensitive and cost-effective alternative to conventional methods like GC-MS for monitoring this compound residues in soil. []

Q10: How does this compound degrade in the environment?

A12: this compound can degrade in the environment through various processes, including microbial degradation and photolysis. [] Its degradation rate is influenced by factors such as soil type, pH, temperature, and moisture. []

Q11: What is the environmental impact of this compound?

A13: While this compound is effective for weed control in cotton, its low adsorption to soil and potential for leaching raise concerns about its impact on water resources. [, ] Studies on its mobility in soil are crucial to assess the risk of contamination and develop strategies to mitigate negative environmental consequences. [, ]

Q12: Are there alternative weed control methods for cotton?

A14: Yes, several alternatives to this compound exist for weed management in cotton, including other herbicides with different modes of action, cultural practices (e.g., crop rotation, cover crops), and mechanical weed control. [, , , ] Integrated weed management strategies combining different methods are recommended to minimize herbicide reliance and prevent resistance development. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

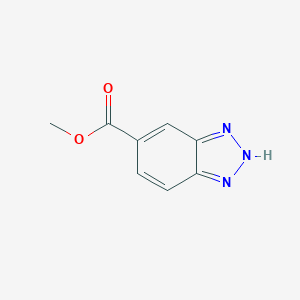

![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)

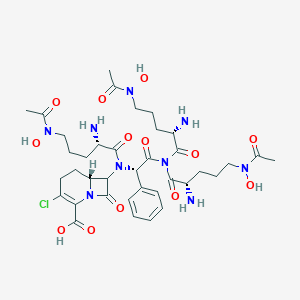

![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)